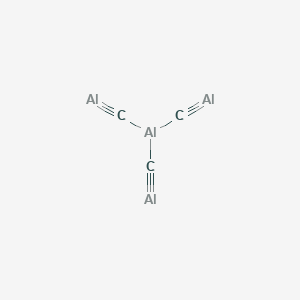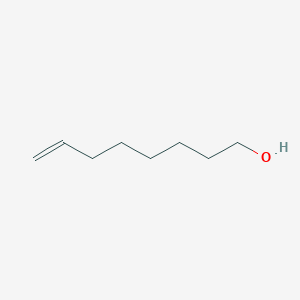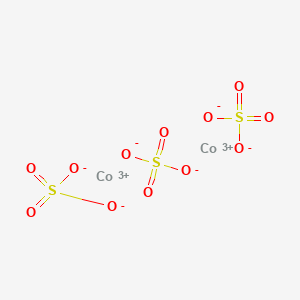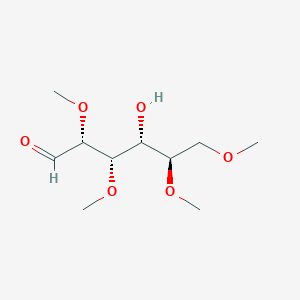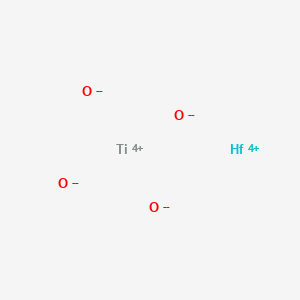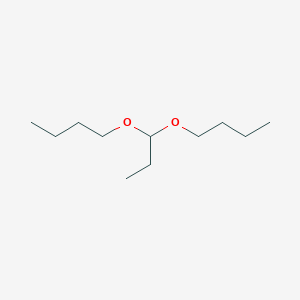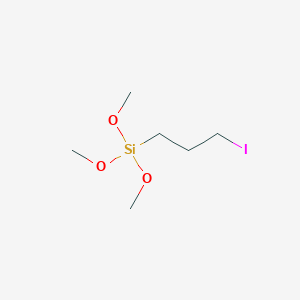![molecular formula Pb[TixZr1-x]O3<br>O5PbTiZ B082051 Bleizirkonattitanat CAS No. 12626-81-2](/img/structure/B82051.png)
Bleizirkonattitanat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Lead titanium zirconium oxide has a wide range of scientific research applications:
Chemistry: Used as a catalyst and in the synthesis of advanced materials.
Biology: Employed in biosensors and bioactuators due to its piezoelectric properties.
Medicine: Utilized in medical imaging devices such as ultrasound transducers.
Industry: Applied in the production of capacitors, actuators, and sensors for various industrial applications
Wirkmechanismus
Target of Action
The primary targets of PZT are the ferroelectric nanodomains within the material . These nanodomains have various polarization orientations and play a crucial role in the piezoelectric properties of PZT .
Mode of Action
PZT exhibits a marked piezoelectric effect , which means that the compound changes shape when an electric field is applied . This change in shape is due to the significant displacement of central metal ions when a mechanical force is applied . The high piezoelectric response is driven by the polarization rotation of nanodomains induced by an external electric field .
Biochemical Pathways
Its piezoelectric properties can be harnessed in various applications, such as sensors and actuators , which can indirectly influence biological systems.
Result of Action
The primary result of PZT’s action is the generation of an electric charge in response to mechanical stress, a property known as the piezoelectric effect . This property is harnessed in various applications, such as ultrasonic transducers and piezoelectric resonators .
Action Environment
The action, efficacy, and stability of PZT can be influenced by environmental factors. For instance, the piezoelectric properties of PZT are most pronounced in the morphotropic phase boundary (MPB) region of its temperature-composition phase diagram . Additionally, the presence of niobium in potassium sodium niobate (KNN), a potential alternative to PZT, has been shown to have a greater environmental impact, particularly during the raw material extraction and processing stages .
Biochemische Analyse
Biochemical Properties
Lead zirconate titanate is primarily used in electronics and microelectronics due to its excellent ferroelectric and piezoelectric properties
Molecular Mechanism
The molecular mechanism of action of lead zirconate titanate is related to its piezoelectric properties . When a mechanical force is applied, there is a significant displacement of central metal ions within the compound, which generates an electric charge
Temporal Effects in Laboratory Settings
In laboratory settings, lead zirconate titanate exhibits stable properties over time . The compound is prepared via a solid-state reaction, and its electrochemical performance as an anode has been examined . Long-term effects on cellular function observed in in vitro or in vivo studies are not documented.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead titanium zirconium oxide can be synthesized through several methods, including:
Solid-State Reaction: This involves mixing lead oxide (PbO), zirconium oxide (ZrO_2), and titanium dioxide (TiO_2) in specific ratios and heating the mixture to high temperatures.
Chemical Solution Deposition: This method is used to fabricate thin films of lead zirconate titanate by depositing a solution of the precursors onto a substrate and then annealing at high temperatures.
Industrial Production Methods: In industrial settings, the solid-state reaction method is commonly used due to its simplicity and scalability. The sol-gel method is also employed for producing high-purity and homogeneous materials, especially for thin films and coatings .
Analyse Chemischer Reaktionen
Lead titanium zirconium oxide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, particularly in the context of its use in lithium-ion batteries as an anode material.
Substitution Reactions: The properties of lead zirconate titanate can be tailored by substituting different elements into its structure, such as doping with lanthanum or niobium to enhance its ferroelectric and piezoelectric properties.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen or air at high temperatures.
Reducing Agents: Hydrogen or carbon monoxide at elevated temperatures.
Substitution Reagents: Metal salts such as lanthanum nitrate or niobium oxide.
Major Products:
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of lower oxidation state compounds or elemental metals.
Substitution: Modified lead zirconate titanate with enhanced properties.
Vergleich Mit ähnlichen Verbindungen
Lead titanium zirconium oxide is often compared with other perovskite materials such as:
Barium Titanate (BaTiO_3): Known for its high dielectric constant but lower piezoelectric properties compared to lead zirconate titanate.
Sodium Potassium Niobate (Na_0.5K_0.5NbO_3): A lead-free alternative with good piezoelectric properties but less stability.
Bismuth Ferrite (BiFeO_3): Exhibits multiferroic properties but is more challenging to synthesize and process.
Lead titanium zirconium oxide stands out due to its high piezoelectric sensitivity, higher operating temperature, and versatility in various applications .
Eigenschaften
IUPAC Name |
lead(2+);oxygen(2-);titanium(4+);zirconium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5O.Pb.Ti.Zr/q5*-2;+2;2*+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGPZNIAWCZYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Zr+4].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O5PbTiZr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893914 | |
| Record name | Lead zirconate titanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Available as piezoelectric crystals; [Hawley] | |
| Record name | Lead zirconate titanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2548 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12626-81-2 | |
| Record name | Lead titanate zirconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012626812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead titanium zirconium oxide (Pb(Ti,Zr)O3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead zirconate titanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead titanium zirconium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.467 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


